Carbamazepine-10,11-epoxide-d10 (rings-d10) Carbamazepine-10,11-epoxide-d10 (rings-d10) labelled Carbamazepine-10,11-epoxide
Brand Name: Vulcanchem
CAS No.: 1219804-16-6
VCID: VC0196557
InChI: InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,13D,14D
SMILES: C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
Molecular Formula: C15H2N2O2D10
Molecular Weight: 262.33

Carbamazepine-10,11-epoxide-d10 (rings-d10)

CAS No.: 1219804-16-6

Cat. No.: VC0196557

Molecular Formula: C15H2N2O2D10

Molecular Weight: 262.33

Purity: > 95%

* For research use only. Not for human or veterinary use.

Carbamazepine-10,11-epoxide-d10 (rings-d10) - 1219804-16-6

CAS No. 1219804-16-6
Molecular Formula C15H2N2O2D10
Molecular Weight 262.33
IUPAC Name 2,4,6,7,8,9,13,14,15,16-decadeuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide
Standard InChI InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,13D,14D
SMILES C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Structural Characteristics and Chemical Properties

Carbamazepine-10,11-epoxide-d10 (rings-d10) is a deuterium-labeled form of carbamazepine-10,11-epoxide, where ten hydrogen atoms in the aromatic ring structures have been replaced with deuterium atoms. This stable isotope labeling creates a compound that behaves nearly identically to the non-labeled version in chromatographic systems but can be distinguished by mass spectrometry due to its increased molecular weight.

The compound is characterized by the following chemical properties:

PropertyValueSource
Molecular FormulaC15H2D10N2O2
Alternative Molecular FormulaC15H2D10N2O
Molecular Weight262.33 g/mol
Alternative Molecular Weight246.33 g/mol
CAS Number (unlabeled)36507-30-9
CAS Number (d10-labeled)1219804-16-6
Purity>95% (HPLC)

It is worth noting that there is a discrepancy in the reported molecular formulas and weights between sources. The difference appears to be an additional oxygen atom in one formulation. The most probable correct formula is C15H2D10N2O2, as it accounts for both the oxygen in the epoxide structure and the oxygen in the carboxamide group.

Synonyms and Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogues:

  • Carbamazepine-10,11-epoxide-d10

  • 10,11-Dihydro-5H-dibenz[b,f]azepine-5-carboxamide-d10 10,11-epoxide

  • Carbamazepine 10,11-epoxide-D10: 1a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carboxamide-1a,2,3,4,5,7,8,9,10.10b-d10

  • 10,11-Dihydro-10,11-epoxycarbamazepine-d10

Analytical Applications

Internal Standard for Mass Spectrometry

The primary application of carbamazepine-10,11-epoxide-d10 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. In the analysis described in the scientific literature, d10-carbamazepine was used as an internal standard for measuring both carbamazepine and carbamazepine-10,11-epoxide .

Mass spectrometry relies on the detection of mass-to-charge ratios, and deuterated compounds shift these ratios in a predictable manner while maintaining similar chromatographic properties to their non-deuterated counterparts. This makes them ideal internal standards for quantitative analysis.

Clinical Significance and Research Applications

Therapeutic Drug Monitoring

The parent compounds, carbamazepine and its epoxide metabolite, are subject to therapeutic drug monitoring (TDM) in clinical practice. Carbamazepine has a therapeutic range of 17-51 μmol/L, with levels above 84.6 μmol/L considered toxic . For carbamazepine-10,11-epoxide, the therapeutic range is considered to be 1.6-16.0 μmol/L, with concentrations above 35.6 μmol/L potentially causing toxic effects .

The deuterated form (carbamazepine-10,11-epoxide-d10) plays a crucial role in accurately quantifying these compounds in patient samples, enabling precise therapeutic drug monitoring. The use of this internal standard enhances the reliability of measurements, particularly when using mass spectrometry-based methods.

Research Applications

In pharmacokinetic and metabolism studies, carbamazepine-10,11-epoxide-d10 serves as a reference compound for investigating:

  • Drug-drug interactions affecting carbamazepine metabolism

  • Variations in metabolite formation in different patient populations

  • Validation of analytical methods for carbamazepine and metabolite quantification

  • Correlation studies between parent drug and metabolite concentrations

Research has shown that the ratio between carbamazepine and its epoxide metabolite can vary significantly between patients, with values ranging from 3.37 to 12.55 (or as metabolite-to-parent ratio, from 0.0797 to 0.2967) . These variations can be influenced by concurrent medications, particularly other anticonvulsants, as well as by factors such as renal function and age .

Supplier InformationDetails
Catalogue NumberVLDL-02036 (VIVAN Life Sciences)
Alternative Product CodeTRC-C175856
FormatNeat
Purity>95% (HPLC)
Product CategoryStable Isotope Labeled Analytical Standards

Methodological Considerations

Method Validation Parameters

For LC-MS/MS methods using carbamazepine-10,11-epoxide-d10 as an internal standard, typical validation parameters include:

ParameterPerformance CriteriaObserved Performance
Imprecision<10% CVLevel 1: 6.502% for epoxide; Level 2: 7.689% for epoxide
Lower Limit of Quantification (LLOQ)0.3 μmol/L for epoxideVerified with imprecision <20% CV (18.2%)
Bias at LLOQ<15%7.0% for epoxide
Linearityr >0.97Achieved for both analytes

These parameters demonstrate the reliability of LC-MS/MS methods employing deuterated internal standards for the quantification of carbamazepine and its metabolites.

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